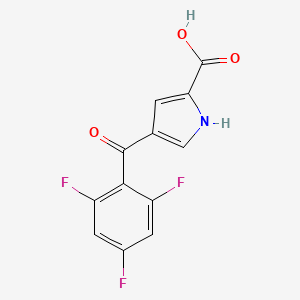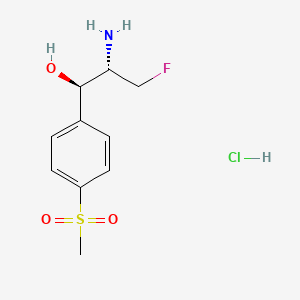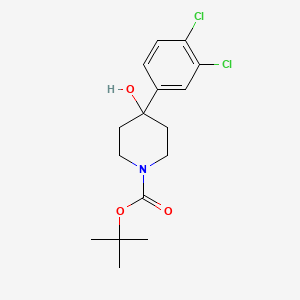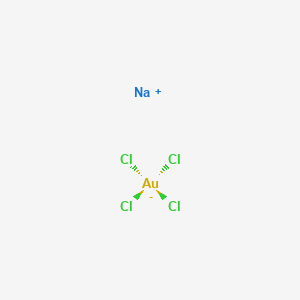
methyl (2-fluorophenyl)carbamate
描述
methyl (2-fluorophenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is particularly notable for its applications in medicinal chemistry and as a precursor in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-fluorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.
Industrial Production Methods
Industrial production of methyl N-(2-fluorophenyl)carbamate often employs large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product in high purity .
化学反应分析
Types of Reactions
methyl (2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .
科学研究应用
methyl (2-fluorophenyl)carbamate has several scientific research applications:
作用机制
The mechanism of action of methyl N-(2-fluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity .
相似化合物的比较
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but less specific biological activity.
Ethyl N-(2-fluorophenyl)carbamate: Similar in structure but with an ethyl group instead of a methyl group, leading to different pharmacokinetic properties.
tert-Butyl N-(2-fluorophenyl)carbamate: A bulkier carbamate with different steric effects and reactivity.
Uniqueness
methyl (2-fluorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various applications .
属性
CAS 编号 |
16664-12-3 |
|---|---|
分子式 |
C8H8FNO2 |
分子量 |
169.15 g/mol |
IUPAC 名称 |
methyl N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
InChI 键 |
UQXGLXYIKIRYHD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=CC=CC=C1F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8802564.png)





![4-Chloro-N,N,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B8802622.png)
![Thieno[3,2-b]pyridin-2-ylmethanol](/img/structure/B8802626.png)


![4-[(2-Nitrophenyl)methylideneamino]benzonitrile](/img/structure/B8802641.png)



